molecular formula C12H14O3 B14311004 2-(2-Methylphenoxy)ethyl prop-2-enoate CAS No. 114496-17-2

2-(2-Methylphenoxy)ethyl prop-2-enoate

Cat. No.: B14311004
CAS No.: 114496-17-2
M. Wt: 206.24 g/mol
InChI Key: BWTPZNAZVBTPIP-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of 2-(2-methylphenoxy)ethanol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)ethyl prop-2-enoate typically involves the esterification of 2-(2-methylphenoxy)ethanol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or ion exchange resin. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the crude ester is purified through processes such as distillation or recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2-(2-Methylphenoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylphenoxy)ethyl prop-2-enoate
  • 2-(2-Methoxyphenoxy)ethyl prop-2-enoate
  • 2-(2-Chlorophenoxy)ethyl prop-2-enoate

Uniqueness

2-(2-Methylphenoxy)ethyl prop-2-enoate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in its chemical and biological properties compared to similar compounds .

Properties

CAS No.

114496-17-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-12(13)15-9-8-14-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3

InChI Key

BWTPZNAZVBTPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCOC(=O)C=C

Origin of Product

United States

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